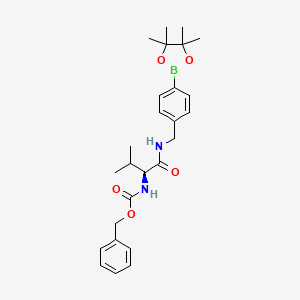
(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate" is a complex organic molecule that likely serves as an intermediate in the synthesis of pharmaceuticals or as a ligand for transition metal catalysis due to the presence of a boronate ester group. While the provided papers do not directly discuss this compound, they do provide insights into related carbamate compounds and their synthesis, which can be informative for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related carbamate compounds involves multi-step processes starting from basic building blocks such as amino acids. For instance, the synthesis of a dipeptide mimetic from L-aspartic acid involves regioselective functionalization and demonstrates the versatility of such synthetic methods . Similarly, the aminocyclization of carbamates catalyzed by silver(I) salts indicates the potential for creating diverse structures through cyclization reactions, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of carbamates typically includes an amine group linked to a carbonyl group, forming the carbamate moiety. The presence of a boronate ester in the target compound suggests that it could participate in cross-coupling reactions, a common feature in the synthesis of complex organic molecules. The stereochemistry, indicated by the "(S)" notation, is crucial for the biological activity of such compounds and is often a focus in the synthesis of chiral molecules .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including cyclization and substitution. For example, the treatment of a carbamate with amines can lead to substitution products, and the reaction with potassium cyanide can introduce a cyano group, demonstrating the reactivity of such compounds . The silver(I)-catalyzed aminocyclization mentioned in the papers is another example of the types of reactions that carbamates can undergo, leading to heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their functional groups. The carbamate group itself is polar and can engage in hydrogen bonding, affecting solubility and reactivity. The presence of a boronate ester group in the target compound would likely confer additional reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in modern synthetic chemistry. The steric and electronic properties of the substituents attached to the carbamate core can also significantly impact the compound's overall properties .
Aplicaciones Científicas De Investigación
Antimitotic Agents
The compound's derivatives, specifically chiral isomers, have shown activity in biological systems, with the S-isomer being more potent than the R-isomer. This highlights its potential application in antimitotic agents, which are crucial for cancer research and treatment. The difference in activity between the S- and R-isomers suggests the importance of chirality in biological interactions and the potential for this compound in targeted therapies (Temple & Rener, 1992).
Antioxidants with Higher Molecular Weight
Polymer Science
The compound has been used in the synthesis and polymerization of amino acid-derived cyclic carbonates. These monomers have been polymerized to obtain corresponding polycarbonates, which suggests applications in developing biodegradable polymers with potential uses in medical implants, drug delivery systems, and environmentally friendly materials (F. Sanda, Jun Kamatani, & T. Endo, 2001).
Synthesis of Atypical Peptides
A novel 4-aminobenzyl ester-based carboxy-protecting group, derived from the compound, has been developed for the synthesis of atypical peptides using Fmoc-But solid-phase chemistry. This innovation is significant for peptide synthesis, particularly in developing therapeutic peptides and proteins with potential applications in pharmaceuticals and biotechnology (W. Chan, B. Bycroft, David J Evans, & P. White, 1995).
Catalysis in Organic Synthesis
The compound has been involved in catalytic processes, such as the intramolecular exo-hydrofunctionalization of allenes, showcasing its utility in organic synthesis. This catalytic activity is crucial for constructing complex molecules with high selectivity and efficiency, which is valuable in pharmaceuticals, agrochemicals, and material science (Zhibin Zhang, Cong Liu, R. Kinder, Xiaoqing Han, Hua Qian, & R. Widenhoefer, 2006).
Propiedades
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BN2O5/c1-18(2)22(29-24(31)32-17-20-10-8-7-9-11-20)23(30)28-16-19-12-14-21(15-13-19)27-33-25(3,4)26(5,6)34-27/h7-15,18,22H,16-17H2,1-6H3,(H,28,30)(H,29,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKKKJYKZJCJC-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
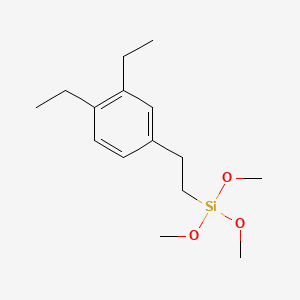
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
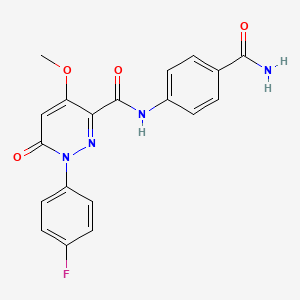
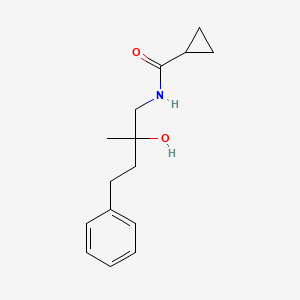
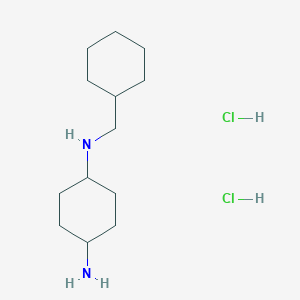
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

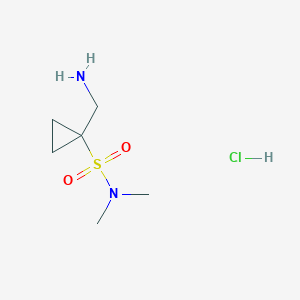

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)

